![molecular formula C19H21NO4S B2970943 {[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate CAS No. 1324139-98-1](/img/structure/B2970943.png)

{[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

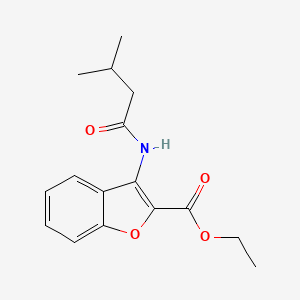

Description

This compound contains several functional groups, including a carbamoyl group, a methylsulfanyl group, and an ethoxyphenyl group. The presence of these groups suggests that this compound could participate in a variety of chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 3-(methylsulfanyl)phenyl carbamate with a 2-(4-ethoxyphenyl)acetic acid or its activated derivative .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the carbamoyl group could potentially allow for hydrogen bonding, which could influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, including nucleophilic substitution reactions at the carbamoyl group, or reactions at the methylsulfanyl group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxy group could potentially increase the compound’s solubility in organic solvents .Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Crystal Structure : The synthesis and crystal structure of related compounds, such as 2-Methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate, have been studied. These compounds are characterized by IR spectroscopy and single-crystal data to understand their molecular structure and conformation in crystals (Yaman et al., 2019).

Hydrolytic Transformations : Investigations into the hydrolytic transformations of related carbamoyl compounds under specific conditions, such as microwave irradiation in an alkaline medium, have been conducted to understand their chemical behavior (Rudyakova et al., 2006).

Natural Product Isolation

- Isolation from Natural Sources : Research has been conducted on the isolation of rarely occurring natural products from sources like Vincetoxicum stocksii, leading to the discovery of new compounds with similar structures (Khan et al., 2019).

Chemical Reactions and Properties

Oxazoles Synthesis : Studies on the synthesis of 2,5-diaryl-1,3-oxazoles containing a carbamate group have been carried out, exploring the reactions of acetophenones with phenylglycine and other compounds (Velikorodov et al., 2017).

Phenylmercury Reactions : The reactions of phenylmercury(II) acetate with substituted phenyl-2-sulfanylpropenoic acids have been investigated, revealing insights into molecular structures and bonding environments (Casas et al., 2016).

Sultams Synthesis : Research on the treatment of certain sulfanilides to produce methyl 3-aryl-2,2-dioxo-2-thia-3-azabicycloalkane-1-carboxylates has been documented, contributing to the understanding of chemical synthesis processes (Rassadin et al., 2009).

Polymorph Discovery in Pharmaceuticals : Studies on the discovery and selective production of crystalline polymorphs, particularly in pharmaceuticals, have been conducted. This research is crucial for understanding the solid-state chemistry of compounds like carbamazepine (Price et al., 2005).

Living Polymerization of Vinyl Acetate : Research involving xanthates, including methyl (methoxycarbonothioyl)sulfanyl acetate, has been done to induce living free radical polymerization of vinyl acetate, showcasing the application in polymer science (Stenzel et al., 2003).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

[2-(3-methylsulfanylanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4S/c1-3-23-16-9-7-14(8-10-16)11-19(22)24-13-18(21)20-15-5-4-6-17(12-15)25-2/h4-10,12H,3,11,13H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSYCOHCTHDSOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC(=CC=C2)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-{[(benzoylamino)carbothioyl]amino}-3-(4-bromophenyl)propanoate](/img/structure/B2970861.png)

![2-(naphthalen-1-yl)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide](/img/structure/B2970862.png)

![3-tert-butyl-1-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]urea](/img/structure/B2970863.png)

![3-(4-fluorophenyl)-1-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B2970866.png)

![2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-(4-methylphenyl)-1-benzofuran-5-sulfonamide](/img/structure/B2970870.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxan-2-yl)propanoic acid](/img/structure/B2970871.png)

![[4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B2970872.png)

![7-Chlorothieno[2,3-c]pyridine-2-carbaldehyde](/img/structure/B2970883.png)